Doxacurium is synthesized from succinic acid and isoquinolinium derivatives through a series of chemical reactions, including esterification and quaternization. It is categorized under non-depolarizing neuromuscular blockers, which differ from depolarizing agents like succinylcholine in their mechanism of action and duration of effects.
The synthesis of doxacurium involves several key steps:
In industrial production, these methods are optimized for higher yields and purity, ensuring consistency in the final product. The synthesis can be adapted for large-scale production while maintaining quality control.
Doxacurium can participate in several types of chemical reactions:
Doxacurium functions by competitively inhibiting acetylcholine from binding to nicotinic receptors at the neuromuscular junction. This blockade prevents muscle contraction, making it effective for surgical procedures requiring muscle relaxation. The onset time is relatively slow compared to some other neuromuscular blockers, but it provides a sustained effect that can be monitored and reversed if necessary.
The pharmacokinetics of doxacurium indicate that its effects can be influenced by factors such as renal function and body weight, which must be considered during dosing .
Doxacurium chloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation and use in clinical settings.
Doxacurium is primarily used in anesthesia to achieve muscle relaxation during surgical procedures. Its applications extend to:
Doxacurium chloride (C₅₆H₇₈Cl₂N₂O₁₆, molecular weight 1106.13 g/mol) is a symmetrical bis-benzyltetrahydroisoquinolinium diester compound. Its structure comprises two identical tetrahydroisoquinolinium moieties linked by a succinyl bridge (butanedioate chain), forming a dimeric quaternary ammonium structure [1] [7]. Each monomeric unit contains:
This architecture enables competitive binding to nicotinic acetylcholine receptors (nAChRs) via electrostatic interactions between the quaternary ammonium groups and receptor anionic sites, while the hydrophobic aromatic rings enhance binding affinity [2] [4].
Table 1: Key Structural Features of Doxacurium Chloride
Feature | Description |
---|---|
Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ |
Molecular Weight | 1106.13 g/mol |
Core Structure | Bis-benzyltetrahydroisoquinolinium diester |
Linking Bridge | Succinyl (butanedioate) chain |
Functional Groups | 2 Quaternary ammonium ions, 6 methoxy groups, 2 ester linkages |
Symmetry | C₂-symmetrical dimer |
Doxacurium chloride exists as a mixture of three stereoisomers due to chiral centers at the carbon atoms connecting the tetrahydroisoquinoline rings to the propyl spacers:
The trans-trans configuration dominates the pharmacologically active isomers, where the benzyl substituents and the tetrahydroisoquinoline rings adopt trans orientations relative to the piperidine ring. This configuration maximizes receptor affinity and potency. The meso isomer exhibits the most favorable binding kinetics to nAChRs, contributing disproportionately to the drug’s neuromuscular blocking efficacy compared to the enantiomeric pair [1] [6].
Table 2: Stereoisomers of Doxacurium Chloride
Isomer Type | Stereochemistry | Optical Activity | Relative Potency |
---|---|---|---|
Meso | R,S-S,R | Inactive | Highest |
Enantiomer 1 | R,R-S,S | Dextrorotatory | Moderate |
Enantiomer 2 | S,S-R,R | Levorotatory | Moderate |
Synthesis
Doxacurium chloride (originally designated BW A938U) was synthesized in 1980 via a multi-step sequence:
The synthetic route emphasizes purity control of the trans-trans isomers, as cis configurations reduce neuromuscular blocking potency [5].
Structure-Activity Relationships (SAR)
Critical SAR insights underpinning doxacurium’s design include:
Key Properties
Stability Profile
Table 3: Physicochemical Properties of Doxacurium Chloride
Property | Value | Significance |
---|---|---|
Molecular Weight | 1106.13 g/mol | Influences diffusion kinetics and protein binding |
Water Solubility | >100 mg/mL | Facilitates intravenous formulation |
Protein Binding | ~30% | Moderates free drug availability |
log P | ~-1.2 | Low lipophilicity prevents CNS penetration |
Degradation Half-life | 99 minutes (plasma, pH 7.4) | Reflects metabolic stability |
Primary Elimination | Renal (60–70%) and biliary (30–40%) | Independent of esterase metabolism; prolonged in renal impairment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7